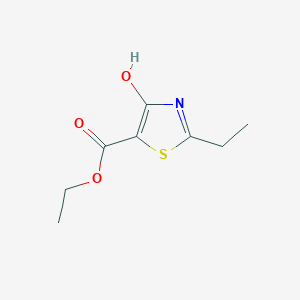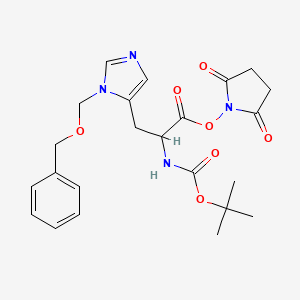
(S)-Fmoc-2-amino-4,4-difluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-FMOC-4,4-DIFLUORO-L-NORVALINE is a derivative of the amino acid norvaline, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and two fluorine atoms. This compound is primarily used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-4,4-DIFLUORO-L-NORVALINE typically involves the following steps:
Industrial Production Methods
Industrial production of N-FMOC-4,4-DIFLUORO-L-NORVALINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-FMOC-4,4-DIFLUORO-L-NORVALINE undergoes several types of chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the FMOC protecting group.
Major Products Formed
Deprotected Amino Acid: Removal of the FMOC group yields the free amino acid.
Fluorinated Derivatives: Introduction of fluorine atoms results in various fluorinated derivatives.
Scientific Research Applications
N-FMOC-4,4-DIFLUORO-L-NORVALINE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving protein structure and function, as well as enzyme inhibition.
Mechanism of Action
The mechanism of action of N-FMOC-4,4-DIFLUORO-L-NORVALINE involves its role as a building block in peptide synthesis. The FMOC group protects the amino group during synthesis, preventing unwanted reactions. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-FMOC-L-NORVALINE: Similar to N-FMOC-4,4-DIFLUORO-L-NORVALINE but without the fluorine atoms.
N-FMOC-4-FLUORO-L-NORVALINE: Contains one fluorine atom instead of two.
Uniqueness
N-FMOC-4,4-DIFLUORO-L-NORVALINE is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated peptides and pharmaceuticals.
Properties
Molecular Formula |
C20H19F2NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |
InChI |
InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
MXRGDWBECPQWBJ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
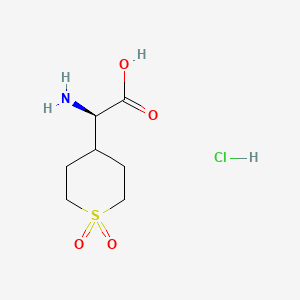

![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
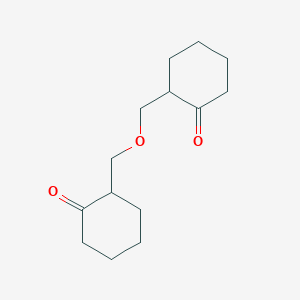
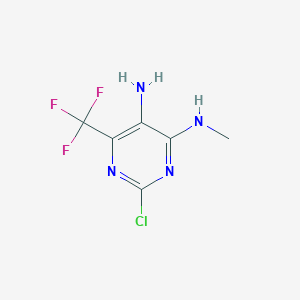
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
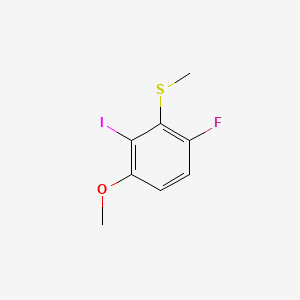

![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
